molecular formula C9H8O2 B043037 4-Chromanone CAS No. 491-37-2

4-Chromanone

Cat. No. B043037
Key on ui cas rn: 491-37-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Patent
US04656189

Procedure details

The amount of 10 g of 3,4-dimethoxyphenol and 7.8 g of 3,3-dimethyl acrylic acid were combined in a 125 ml. erlenmeyer flask and dissolved with the addition of 40 ml anhydrous ethyl ether. The ether was removed in vacuo and while the contents of the flask remained liquid, 50 gm of polyphosphoric acid was added. The flask and contents were placed on a steam bath and heated with stirring for 1 hour. At the end of 1 hour, 75 ml. of water was added and the contents stirred into solution for 5 minutes. The solution was allowed to cool and a substantial sticky precipitate formed. The aqueous layer was decanted and extracted with 100 ml. of ether. The ether extract was washed successively with 150 ml. of water, 100 ml. of 5% sodium carbonate and 100 ml. of saturated NaCl solution. The ether extract was dried over anhydrous sodium sulfate. The sticky residue formed on cooling was dissolved in 300 ml. of chloroform and washed successively with 150 ml. of water, two 150 ml. portions of 5% sodium carbonate solution and 150 ml. of saturated NaCl solution. The chloroform solution was dried over anhydrous sodium sulfate. The ethereal and chloroform extracts were combined and the solvents removed in vacuo leaving 16.17 gm of off-white crystalline chromanone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5](O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].CC(C)=[CH:14][C:15](O)=[O:16]>C(OCC)C>[CH:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:10][CH2:14][C:15](=[O:16])[C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)O
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo and while the contents of the flask
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask and contents were placed on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
At the end of 1 hour, 75 ml
Duration
1 h
ADDITION
Type
ADDITION
Details
of water was added
STIRRING
Type
STIRRING
Details
the contents stirred into solution for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a substantial sticky precipitate formed
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed successively with 150 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The sticky residue formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 300 ml
WASH
Type
WASH
Details
of chloroform and washed successively with 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)CCO2
Measurements
Type Value Analysis
AMOUNT: MASS 16.17 g
YIELD: CALCULATEDPERCENTYIELD 168.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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